molecular formula C18H23ClN4O2 B2363304 Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1215401-05-0

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2363304
CAS No.: 1215401-05-0
M. Wt: 362.86
InChI Key: BDNPQZPDBGKNNC-UHFFFAOYSA-N
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Description

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods often involve the use of high-yield reactions and purification techniques to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.

Comparison with Similar Compounds

Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can be compared with other piperazine derivatives, such as:

What sets this compound apart is its unique structure, which contributes to its specific interactions with molecular targets and its potential therapeutic applications.

Properties

IUPAC Name

phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNPQZPDBGKNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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